Cas no 13339-01-0 (1-(2-Ethoxyphenyl)piperazine)

1-(2-Ethoxyphenyl)piperazine is a chemical compound featuring a piperazine core substituted with a 2-ethoxyphenyl group. This structure imparts versatility in pharmaceutical and organic synthesis applications, particularly as an intermediate in the development of bioactive molecules. The ethoxy group enhances solubility and modulates electronic properties, making it useful in medicinal chemistry for receptor binding studies. Its well-defined synthesis pathway ensures consistent purity and stability, critical for research and industrial use. The compound’s reactivity allows for further functionalization, enabling tailored modifications for specific applications. Suitable for controlled laboratory environments, it is handled with standard safety precautions due to its potential pharmacological activity.
1-(2-Ethoxyphenyl)piperazine structure
1-(2-Ethoxyphenyl)piperazine structure
商品名:1-(2-Ethoxyphenyl)piperazine
CAS番号:13339-01-0
MF:C12H18N2O
メガワット:206.28412
MDL:MFCD01026120
CID:49180
PubChem ID:83357

1-(2-Ethoxyphenyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-(2-Ethoxyphenyl)piperazine
    • 1-(2-Ethoxy-phenyl)-piperazine
    • 2-(Piperazin-1-yl)phenetole
    • 2-ethoxyphenylpiperazine
    • N-ethoxyphenylpiperazine
    • o-ethoxyphenylpiperazine
    • Ehoxyphenylpiperazine
    • LABOTEST-BB LT00233165
    • 1-(2-Ehoxyphenyl)-piperazine
    • 1-(2-Ethoxyphenyl)piperazine 97%
    • FS-1657
    • 13339-01-0
    • PD178839
    • N-(2-ethyoxyphenyl)-piperazine
    • (4-Benzyl-6-methyl-morpholin-2-yl)-methanol
    • 1-(2-Ethoxyphenyl)piperazinium chloride
    • Piperazine,1-(2-ethoxyphenyl)-
    • Oprea1_356570
    • DTXSID40928092
    • NSC 28773
    • Piperazine, 1-(2-ethoxyphenyl)-
    • FT-0714641
    • BDBM50017454
    • N-(2-ethoxyphenyl)-piperazine
    • CS-0444882
    • A2836
    • NS00052311
    • AB07986
    • H04
    • 4(2-eth-oxyphenyl)piperazine
    • AKOS005447346
    • SCHEMBL255189
    • MFCD01026120
    • EINECS 280-190-1
    • EINECS 236-389-0
    • 1-(2-ethoxyphenyl)-piperazine
    • CHEMBL273923
    • 1-(2-Ethoxyphenyl)piperazine, AldrichCPR
    • 1-(2-Ethoxyphenyl)piperazine #
    • DB-024571
    • STK374779
    • MDL: MFCD01026120
    • インチ: InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
    • InChIKey: FBQIUSDQWOLCNY-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC=CC=C1N2CCNCC2

計算された属性

  • せいみつぶんしりょう: 206.14200
  • どういたいしつりょう: 206.142
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.04
  • ふってん: 118 °C
  • フラッシュポイント: 162.2 °C
  • 屈折率: 1.528
  • PSA: 24.50000
  • LogP: 1.88870

1-(2-Ethoxyphenyl)piperazine セキュリティ情報

1-(2-Ethoxyphenyl)piperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(2-Ethoxyphenyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB143536-25 g
1-(2-Ethoxyphenyl)piperazine; 97%
13339-01-0
25g
€119.10 2023-05-09
Enamine
EN300-40537-5.0g
1-(2-ethoxyphenyl)piperazine
13339-01-0
5.0g
$222.0 2023-02-10
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0047-1g
1-(2-Ethoxy-phenyl)-piperazine
13339-01-0 96%
1g
831.08CNY 2021-05-08
TRC
E895145-50mg
1-(2-Ethoxyphenyl)piperazine
13339-01-0
50mg
$ 50.00 2022-06-05
Alichem
A139004317-25g
1-(2-Ethoxyphenyl)piperazine
13339-01-0 95%
25g
699.00 USD 2021-06-01
TRC
E895145-100mg
1-(2-Ethoxyphenyl)piperazine
13339-01-0
100mg
$ 65.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB123852-1G
1-(2-ethoxyphenyl)piperazine
13339-01-0 95%
1g
¥ 442.00 2023-03-31
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0047-25g
1-(2-Ethoxy-phenyl)-piperazine
13339-01-0 96%
25g
13483.87CNY 2021-05-08
Alichem
A139004317-5g
1-(2-Ethoxyphenyl)piperazine
13339-01-0 95%
5g
242.32 USD 2021-06-01
abcr
AB143536-25g
1-(2-Ethoxyphenyl)piperazine, 97%; .
13339-01-0 97%
25g
€119.10 2025-03-19

1-(2-Ethoxyphenyl)piperazine 関連文献

1-(2-Ethoxyphenyl)piperazineに関する追加情報

Introduction to 1-(2-Ethoxyphenyl)piperazine (CAS No. 13339-01-0)

1-(2-Ethoxyphenyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 13339-01-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in drug development and biochemical studies. The compound features an ethoxy group attached to a phenyl ring, which is further linked to a piperazine core, creating a molecule with distinct chemical and pharmacological properties.

The molecular structure of 1-(2-Ethoxyphenyl)piperazine contributes to its versatility in chemical interactions. The presence of the piperazine moiety, known for its role in various pharmacological agents, suggests possible applications in modulating neurological and cardiovascular functions. Additionally, the ethoxyphenyl group introduces aromaticity and potential binding affinities with biological targets, making it a valuable scaffold for medicinal chemists.

In recent years, research into 1-(2-Ethoxyphenyl)piperazine has expanded, particularly in the context of developing novel therapeutic agents. Studies have explored its interactions with enzymes and receptors, revealing promising activities in areas such as pain management and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier has also been a focus of investigation, as this property is crucial for many central nervous system (CNS) drugs.

One of the most intriguing aspects of 1-(2-Ethoxyphenyl)piperazine is its potential as a precursor or analog in structure-based drug design. By modifying its chemical structure, researchers aim to enhance its pharmacological profile while minimizing adverse effects. This approach aligns with the growing trend in precision medicine, where tailored compounds are designed to target specific biological pathways with high specificity.

Advances in computational chemistry have further accelerated the study of 1-(2-Ethoxyphenyl)piperazine. Molecular modeling techniques allow researchers to predict how the compound will interact with biological targets at an atomic level. These simulations provide critical insights into binding affinities, metabolic stability, and potential side effects, thereby streamlining the drug discovery process.

The synthesis of 1-(2-Ethoxyphenyl)piperazine involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies have improved yield and purity, making it more feasible for large-scale pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly employed to construct the desired molecular framework efficiently.

Evaluation of 1-(2-Ethoxyphenyl)piperazine in preclinical studies has shown promising results in several therapeutic areas. For instance, its derivatives have demonstrated efficacy in animal models of depression and anxiety by modulating serotonin receptor activity. Additionally, preliminary data suggest potential benefits in treating hypertension due to its vasodilatory effects.

The pharmacokinetic properties of 1-(2-Ethoxyphenyl)piperazine are another critical area of study. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and minimizing toxicity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have enabled researchers to characterize these processes with high accuracy.

Future research directions for 1-(2-Ethoxyphenyl)piperazine include exploring its role in combination therapies. By pairing it with other bioactive molecules, researchers hope to achieve synergistic effects that could enhance therapeutic outcomes. Furthermore, investigating its potential environmental impact is also gaining traction, as sustainable practices are becoming increasingly important in pharmaceutical development.

The regulatory landscape for compounds like 1-(2-Ethoxyphenyl)piperazine continues to evolve, emphasizing safety and efficacy before clinical translation. Regulatory agencies require comprehensive data on both preclinical and clinical trials before approving new drugs. This rigorous process ensures that only compounds with substantial evidence of benefit reach patients worldwide.

In conclusion,1-(2-Ethoxyphenyl)piperazine (CAS No. 13339-01-0) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a key candidate for further research and development. As scientific methodologies advance, the potential applications of this compound are expected to expand, contributing significantly to the discovery of novel therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:13339-01-0)1-(2-Ethoxyphenyl)piperazine
A2836
清らかである:99%/99%/99%/99%/99%/99%
はかる:5g/25g/1g/500mg/250mg/100mg
価格 ($):1742.0/6443.0/436.0/273.0/192.0/150.0